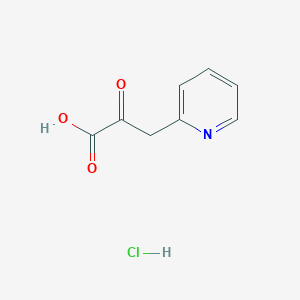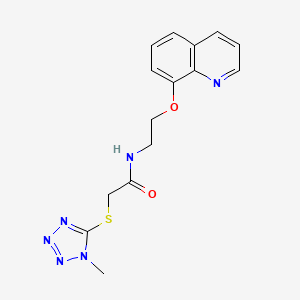
2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride” is a chemical compound with the molecular formula C8H7NO3 . It is also known as 3-(pyridin-3-yl)pyruvic acid, 3-Pyridinepropanoic acid, α-oxo-, and 2-oxo-3-(pyridin-3-yl)propanoic acid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H7NO3/c10-7(8(11)12)5-6-3-1-2-4-9-6/h1-4H,5H2,(H,11,12) .Physical And Chemical Properties Analysis
The predicted boiling point of “this compound” is 338.8±25.0 °C and its predicted density is 1.334±0.06 g/cm3 . The pKa value is predicted to be 2.09±0.54 .Applications De Recherche Scientifique
Chemical Properties and Reactivity
Research on related pyridine compounds and derivatives shows a variety of chemical properties and reactivities that could inform the understanding of 2-Oxo-3-(pyridin-2-yl)propanoic acid hydrochloride. For instance, the study of Ru complexes highlights the acid-base properties and redox characteristics of related systems, which could suggest potential catalytic or redox applications for this compound in fields like water oxidation, oxygen reduction, or even in the formation of oxo-bridged dimers (Moyer & Meyer, 1981).
Catalytic Applications
Surface and catalytic properties of materials like Yttrium Oxide, when investigated through the reactions of pyridine, show the presence of Bronsted acid, Lewis acid, and basic sites. This implies that this compound could potentially be explored for its surface and catalytic properties, possibly in heterogeneous catalysis or as a catalyst support material, given its pyridine component (Hussein & Gates, 1998).
Biological and Pharmacological Activities
The diverse biological and pharmacological activities exhibited by 3-cyano-2-oxa-pyridines, such as antimicrobial, antidepressant, and anticancer activities, suggest that this compound could also have significant potential in medicinal chemistry and drug development. Its structural features may lend it properties useful in cancer therapy, diabetes, obesity control, or as cardiotonic agents (Bass et al., 2021).
Environmental Applications
Studies on the degradation mechanisms of pyridine in drinking water using dielectric barrier discharge (DBD) systems indicate that pyridine derivatives can be effectively removed from water, highlighting potential environmental applications of this compound in water treatment and purification processes. The generation of hydroxyl radicals and the subsequent degradation of pyridine compounds suggest that similar compounds could be targets for advanced oxidation processes (Li et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
2-oxo-3-pyridin-2-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3.ClH/c10-7(8(11)12)5-6-3-1-2-4-9-6;/h1-4H,5H2,(H,11,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVVKDSOFNBAPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[1,3-dimethyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperidine-4-carboxamide](/img/structure/B2692595.png)
![7-chloro-3-[(2R)-3-(2,4-difluorophenyl)-3-hydroxy-4-(1,2,4-triazol-1-yl)butan-2-yl]quinazolin-4-one](/img/no-structure.png)
![N-[[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2692601.png)
![5-(Methoxycarbonyl)-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2692602.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-5-chlorothiophene-2-sulfonamide](/img/structure/B2692605.png)




